Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride
Description
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a [3.1.1] ring system with an oxygen bridge (2-oxa), an amino group at position 4, and a methyl ester moiety.
Properties
Molecular Formula |
C8H14ClNO3 |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H13NO3.ClH/c1-11-7(10)8-2-5(3-8)6(9)4-12-8;/h5-6H,2-4,9H2,1H3;1H |
InChI Key |
LLJQTOZUPGJJGK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC(C1)C(CO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis typically begins from substituted cyclobutane or cyclopropane derivatives, which undergo ring expansion or cyclization to form the oxabicyclic core. A representative precursor is (bromomethyl)oxetane , which serves as a building block for constructing the bicyclic scaffold.
Iodine-Promoted Cyclization
One effective method involves iodine (I2)-promoted cyclization of methylenecyclobutane derivatives to form tricyclic carbamates, which upon hydrolytic cleavage and oxidation yield the amino acid framework. This approach was reported by Chernykh et al. (2024) and allows for the formation of bicyclic amino acid derivatives with good control over ring closure and functional group placement.
Double Recyclization of Oxetane Rings
An alternative sophisticated method uses double recyclization of oxetane rings to prepare 4-hydroxymethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid derivatives in as few as four steps. This approach is operationally simple and provides access to key intermediates for further functionalization.
Boc Protection and Functionalization
To facilitate purification and further transformations, the amino group is often protected as a tert-butoxycarbonyl (Boc) derivative. The N-Boc-4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate intermediate can be prepared on a multigram scale with improved yields by avoiding resource-intensive ion-exchange chromatography.
Conversion to Methyl Ester Hydrochloride Salt
The final step to obtain the hydrochloride salt of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate involves:
- Treatment of the N-Boc protected amino acid with thionyl chloride (SOCl2) in methanol under reflux, leading to methyl ester formation and simultaneous deprotection.
- Concentration and drying under vacuum yield the methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride as a solid.
Experimental Data and Yields
| Step | Reaction Conditions | Key Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Iodine-promoted cyclization | I2, methylenecyclobutane, reflux | I2, carbamate formation | ~80-85 | Formation of tricyclic carbamate intermediate |
| Hydrolytic cleavage and oxidation | Hydrolysis, oxidation reagents | Hydrolysis agents, oxidants | ~75-80 | Conversion to amino acid |
| Boc protection | Boc2O, NaOH, THF, room temp | Boc anhydride, base | ~70-85 | N-Boc protection, scalable to 700 g |
| Methyl ester formation & deprotection | SOCl2, MeOH, reflux | Thionyl chloride, methanol | ~80-83 | Final methyl ester hydrochloride salt |
The overall synthetic sequence can be performed on a multigram scale with improved yields and avoids resource-demanding purification steps, making it suitable for medicinal chemistry applications.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the bicyclic structure and functional groups.
- Melting Point: The hydrochloride salt typically exhibits a sharp melting point consistent with literature.
- Elemental Analysis: Carbon and hydrogen percentages closely match calculated values.
- High Vacuum Distillation: Used for purification of intermediates such as methyl 4-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylate.
Summary of Advantages of the Preparation Methods
- Scalability: Methods allow preparation on hundreds of grams scale.
- Operational Simplicity: Straightforward reaction conditions with common reagents.
- High Yields: Each step optimized to achieve 70-85% yields.
- Versatility: Intermediates can be functionalized further (e.g., CH2F, CH2NH2, COOH groups).
- Avoidance of Chromatography: Improved isolation protocols reduce the need for ion-exchange chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted amines and esters.
Scientific Research Applications
Based on the search results, here's what is known about the applications of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride:
Basic Information
- CAS Number : 2648940-67-2
- Molecular Formula : C8H14ClNO3
- Molecular Weight : 207.65 or 208 Da
- IUPAC Name : methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride
Potential Applications
While the search results do not provide specific applications of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, they do offer related information:
- As a building block : The compound 4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid, which is structurally similar, is listed in chemical databases .
- Inhibitor of Choline Transporter : Research has been done on related compounds such as 4-methoxy-3-(piperidin-4-yl) benzamides to identify inhibitors of the choline transporter (CHT) . These inhibitors may have effects on neurotransmission .
- Antimicrobial Activity : Compounds similar to Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate exhibit antimicrobial properties against Staphylococcus aureus and Staphylococcus epidermidis.
- Anticancer Activity : Some compounds related to sulfonamide derivatives show anticancer activity against human cancer cell lines, including colon, breast, and cervical cancer .
Related Compounds
Mechanism of Action
The mechanism of action of Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxabicyclo ring system provides a rigid framework that can enhance binding affinity and specificity. The amino group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The compound’s bicyclo[3.1.1]heptane core distinguishes it from other bicyclic systems (Table 1). Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Bicyclic Compounds
Key Observations:
Smaller systems like [2.1.1] () may exhibit higher ring strain, influencing reactivity and synthetic accessibility .
Functional Group Impact: Oxa vs. Aza Bridges: The 2-oxa bridge in the target compound increases polarity compared to the 2-aza bridge in , which introduces basicity via nitrogen . Ester Groups: Methyl/ethyl esters (target compound, –5) enhance lipophilicity versus the hydroxyl group in 4-aminobicyclo[2.2.2]octan-1-ol (), affecting solubility and metabolic stability . Amino vs. Bromo Substituents: The 4-amino group (target compound, ) enables hydrogen bonding, whereas bromo () facilitates nucleophilic substitution reactions .
Research and Application Implications
- Drug Development: Amino-substituted bicyclic compounds (target, ) are explored for CNS-targeting drugs due to their ability to cross the blood-brain barrier .
- Material Science : Brominated derivatives () are used in polymer synthesis, leveraging their reactivity .
Biological Activity
Methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride, with the CAS number 2648940-67-2, is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C8H14ClNO3
- Molar Mass : 207.65 g/mol
- Structural Characteristics : The compound features a bicyclic structure which is significant for its biological interactions.
Research indicates that methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride may act on various biological targets, particularly in the central nervous system (CNS). Its structural similarity to known neurotransmitter analogs suggests potential interactions with neurotransmitter receptors and transporters.
Neuropharmacological Effects
Studies have shown that this compound exhibits neuropharmacological properties, particularly as an agonist or antagonist at specific receptor sites in the CNS.
Table 1: Summary of Biological Activities
Study 1: Analgesic Activity
A study conducted on rodents demonstrated that administration of methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride resulted in a significant reduction in pain response during formalin-induced pain tests. The results indicated an analgesic effect comparable to standard analgesics.
Study 2: Neuroprotective Effects
In another investigation, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal damage. Results suggested that it could attenuate neuronal death and improve cognitive functions in models of neurodegenerative diseases.
Safety and Toxicology
Preliminary toxicological evaluations indicate that methyl 4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylate hydrochloride has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential toxicity.
Q & A
Basic Research Question
- Temperature : Store at –20°C in amber vials to minimize light/heat-induced decomposition.
- Desiccation : Use vacuum-sealed containers with silica gel to prevent hygroscopic degradation .
- Stability Monitoring : Conduct quarterly HPLC analyses (C18 column, 0.1% TFA in water/acetonitrile) .
How can researchers correlate the bicyclic framework’s steric effects with biological activity in structure-activity relationship (SAR) studies?
Advanced Research Question
Methodological approaches include:
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess flexibility of the oxabicyclo ring.
- Pharmacophore Mapping : Overlay structures with active analogs to identify critical hydrogen-bonding motifs.
- In Vitro Assays : Test against target enzymes (e.g., proteases) to quantify steric hindrance impacts on binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
